(Quinolin-8-yloxy)-acetic acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

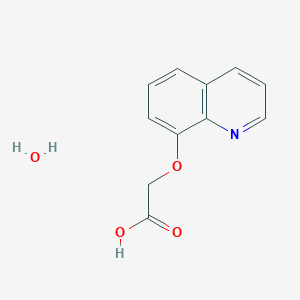

(Quinolin-8-yloxy)-acetic acid hydrate is a chemical compound that features a quinoline moiety linked to an acetic acid group through an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Quinolin-8-yloxy)-acetic acid hydrate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base to form the ethyl ester of o-alkylated 8-hydroxyquinoline. This intermediate is then reacted with hydrazine hydrate to yield 2-(quinolin-8-yloxy)acetohydrazide . The final step involves the hydrolysis of the hydrazide to produce this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.

Reduction: Reduction reactions may convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be modified with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (quinolin-8-yloxy)-acetic acid derivatives in cancer treatment. For instance, a series of novel quinoline-8-yloxy and cinnamide hybrids were synthesized and evaluated for their cytotoxicity against HepG2 liver cancer cells. The most potent hybrid demonstrated an IC50 value ranging from 2.46 to 41.31 μM, indicating significant antiproliferative activity. Mechanistic investigations revealed that this compound inhibits tubulin polymerization and induces apoptotic cell death through the upregulation of active caspase-9 .

Antimicrobial Properties

The compound's derivatives have also been tested for their antibacterial and antifungal activities. For example, a study synthesized Schiff base ligands derived from (quinolin-8-yloxy)-acetohydrazide, which were then used to create metal complexes with copper and zinc. These complexes exhibited notable antimicrobial properties, suggesting that (quinolin-8-yloxy)-acetic acid hydrate can be a valuable scaffold for developing new antimicrobial agents .

Antimicrobial Research

Synthesis of Antimicrobial Compounds

The synthesis of (quinolin-8-yloxy)-acetic acid derivatives has been linked to the development of compounds with significant antimicrobial activity. One study reported that compounds synthesized from ethyl (quinolin-8-yloxy)acetate displayed strong inhibition against various bacterial strains . This highlights the potential of using (quinolin-8-yloxy)-acetic acid as a precursor for creating new antimicrobial agents.

Cosmetic Formulations

Topical Applications

The incorporation of (quinolin-8-yloxy)-acetic acid in cosmetic formulations has been explored due to its potential skin benefits. Research indicates that compounds derived from this structure can enhance the stability and efficacy of topical products, improving skin hydration and providing protective effects against environmental stressors . The formulation of creams and lotions utilizing this compound could lead to products that are not only effective but also safe for consumer use.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (Quinolin-8-yloxy)-acetic acid hydrate largely depends on its application. In the context of its antimicrobial properties, the compound forms metal complexes that can disrupt bacterial cell walls or interfere with essential enzymes. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: A precursor to (Quinolin-8-yloxy)-acetic acid hydrate, known for its antimicrobial properties.

Quinoline N-oxide: An oxidized derivative with different reactivity and applications.

Tetrahydroquinoline: A reduced form with distinct biological activities.

Uniqueness: this compound is unique due to its ability to form stable metal complexes and its versatile reactivity, making it valuable in various fields of research and industry.

Biologische Aktivität

(Quinolin-8-yloxy)-acetic acid hydrate, a compound characterized by its quinoline structure, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H9NO3. It features a quinoline moiety linked to an acetic acid group via an ether bond, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to form stable metal complexes and its interaction with biological macromolecules. Key mechanisms include:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell walls and interfering with essential enzymatic functions. The quinoline structure allows it to intercalate with DNA, inhibiting replication and transcription processes .

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit albumin denaturation, suggesting potential anti-inflammatory activity comparable to standard drugs like diclofenac .

- Cytotoxic Activity : Recent research indicates that certain derivatives induce apoptosis in cancer cell lines, such as HepG2 liver cancer cells, through the upregulation of active caspase 9, a key player in the apoptotic pathway .

Biological Activities Overview

Case Studies and Research Findings

- Antimicrobial Studies : A series of experiments demonstrated that this compound derivatives exhibited significant antibacterial and antifungal activities. These compounds were synthesized and tested against various pathogens, showing promising results in inhibiting microbial growth .

- Cytotoxicity in Cancer Cells : In vitro studies revealed that specific hybrids based on this compound displayed potent cytotoxic effects on HepG2 cells. The most effective derivative increased active caspase 9 levels significantly, indicating a strong apoptotic response .

- Anti-inflammatory Activity : A comparative analysis showed that certain derivatives demonstrated anti-inflammatory properties through mechanisms similar to established non-steroidal anti-inflammatory drugs (NSAIDs). This was assessed using the albumin denaturation method, with promising results indicating potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-quinolin-8-yloxyacetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.H2O/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKHBNGQLMZSKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.